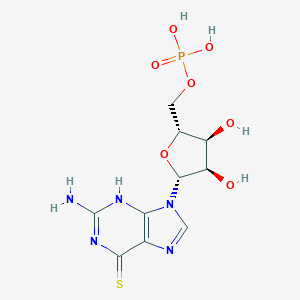

6-Thioguanosine monophosphate

Vue d'ensemble

Description

L'acide 6-thioguanylique, également connu sous le nom de monophosphate de 6-thioguanosine, est un analogue soufré de l'acide guanylique. Il s'agit d'un analogue nucléotidique qui joue un rôle important dans divers processus biochimiques, en particulier dans le domaine de la chimie médicinale. Ce composé est connu pour ses propriétés antinéoplasiques et immunosuppressives, ce qui en fait un agent précieux dans le traitement de certains types de cancer et de maladies auto-immunes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'acide 6-thioguanylique est généralement synthétisé à partir de la 6-mercaptopurine. La conversion implique l'enzyme hypoxanthine-guanine phosphoribosyltransférase (HGPRT), qui catalyse la réaction de la 6-mercaptopurine avec le pyrophosphate de phosphoribosyle pour former l'acide 6-thioinosinique. Cet intermédiaire est ensuite converti en acide 6-thioguanylique .

Méthodes de production industrielle : La production industrielle de l'acide 6-thioguanylique implique la fermentation de micro-organismes qui expriment les enzymes nécessaires à sa biosynthèse. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L'acide 6-thioguanylique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont cruciales pour son activation métabolique et ses effets thérapeutiques .

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants tels que le peroxyde d'hydrogène peuvent oxyder l'acide 6-thioguanylique en son sulfoxyde correspondant.

Réduction : Des agents réducteurs comme le dithiothréitol peuvent réduire les liaisons disulfures formées lors de l'oxydation.

Substitution : Des réactions de substitution nucléophile peuvent se produire à l'atome de soufre, conduisant à la formation de divers dérivés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent le diphosphate de thioguanosine et le triphosphate de thioguanosine, qui sont des métabolites actifs impliqués dans les effets cytotoxiques du composé .

4. Applications de la recherche scientifique

L'acide 6-thioguanylique a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme sonde pour étudier les interactions des nucléotides et les mécanismes enzymatiques.

Biologie : Le composé est utilisé dans les études de la synthèse de l'ADN et de l'ARN, ainsi que dans l'investigation du métabolisme cellulaire.

Médecine : L'acide 6-thioguanylique est un élément clé dans le traitement de la leucémie myéloïde aiguë et d'autres cancers hématologiques.

5. Mécanisme d'action

L'acide 6-thioguanylique exerce ses effets en s'incorporant dans l'ADN et l'ARN, ce qui conduit à la perturbation de la synthèse des acides nucléiques. Cette incorporation entraîne l'inhibition de la division cellulaire et induit l'apoptose dans les cellules en division rapide. Le composé cible l'enzyme hypoxanthine-guanine phosphoribosyltransférase (HGPRT), qui est essentielle à son activation. Une fois activé, il est converti en diphosphate de thioguanosine et en triphosphate de thioguanosine, qui sont incorporés dans les acides nucléiques .

Composés similaires :

6-Mercaptopurine : Un précurseur de l'acide 6-thioguanylique, utilisé dans le traitement de la leucémie.

Thioguanine : Un autre analogue aux propriétés antinéoplasiques similaires.

Azathioprine : Un agent immunosuppresseur qui est métabolisé en 6-mercaptopurine.

Unicité : L'acide 6-thioguanylique est unique en raison de son incorporation spécifique dans les acides nucléiques, ce qui conduit à une cytotoxicité ciblée. Son atome de soufre offre des propriétés électrochimiques distinctes, ce qui le rend précieux dans le développement de biosenseurs .

Applications De Recherche Scientifique

6-Thioguanylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a probe to study nucleotide interactions and enzyme mechanisms.

Biology: The compound is employed in studies of DNA and RNA synthesis, as well as in the investigation of cellular metabolism.

Medicine: 6-Thioguanylic acid is a key component in the treatment of acute myeloid leukemia and other hematological malignancies.

Mécanisme D'action

6-Thioguanylic acid exerts its effects by incorporating into DNA and RNA, leading to the disruption of nucleic acid synthesis. This incorporation results in the inhibition of cell division and induces apoptosis in rapidly dividing cells. The compound targets the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT), which is essential for its activation. Once activated, it is converted to thioguanosine diphosphate and thioguanosine triphosphate, which are incorporated into nucleic acids .

Comparaison Avec Des Composés Similaires

6-Mercaptopurine: A precursor to 6-thioguanylic acid, used in the treatment of leukemia.

Thioguanine: Another analog with similar antineoplastic properties.

Azathioprine: An immunosuppressive agent that is metabolized to 6-mercaptopurine.

Uniqueness: 6-Thioguanylic acid is unique due to its specific incorporation into nucleic acids, leading to targeted cytotoxicity. Its sulfur atom provides distinct electrochemical properties, making it valuable in biosensor development .

Propriétés

IUPAC Name |

[5-(2-amino-6-sulfanylidene-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N5O7PS/c11-10-13-7-4(8(24)14-10)12-2-15(7)9-6(17)5(16)3(22-9)1-21-23(18,19)20/h2-3,5-6,9,16-17H,1H2,(H2,18,19,20)(H3,11,13,14,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZXYEUJBFHASJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)O)O)O)NC(=NC2=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N5O7PS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.29 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15867-02-4 | |

| Record name | NSC408090 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

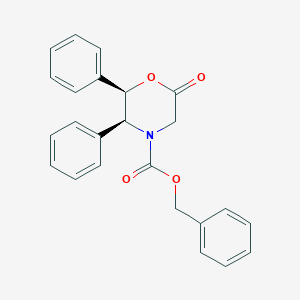

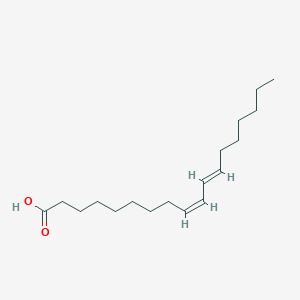

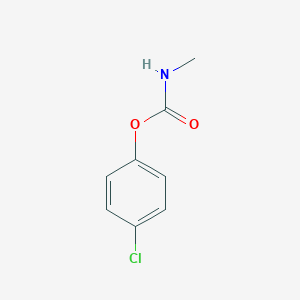

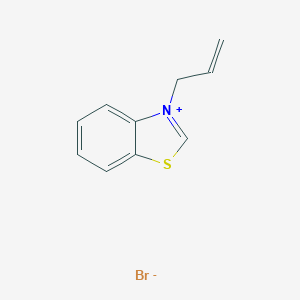

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methoxy-3-(N-methylanilino)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B107824.png)